molecular formula C11H9N5O2 B14591606 Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate CAS No. 61148-31-0

Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate

Cat. No.: B14591606
CAS No.: 61148-31-0
M. Wt: 243.22 g/mol
InChI Key: OFJZTFNGNVCLPQ-UHFFFAOYSA-N
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Description

Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrazoloquinoxalines, which are known for their versatile applications in medicinal chemistry and materials science. This compound is characterized by a tetrazole ring fused to a quinoxaline moiety, with an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline intermediate. This intermediate is then chlorinated and subsequently reacted with sodium azide to introduce the tetrazole moiety .

Industrial Production Methods: Industrial production methods for this compound often utilize eco-compatible catalysts and reaction conditions to ensure sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is common in the large-scale synthesis of tetrazoloquinoxalines .

Chemical Reactions Analysis

Types of Reactions: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other nitrogen-enriched quinoxaline-based structures.

    Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in the development of new antimicrobial agents.

    Medicine: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.

    Industry: The compound is used in the development of organic solar cell polymers and OLED compounds.

Mechanism of Action

The mechanism of action of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate is unique due to its combination of a tetrazole ring and a quinoxaline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

61148-31-0

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate

InChI

InChI=1S/C11H9N5O2/c1-2-18-11(17)9-10-13-14-15-16(10)8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3

InChI Key

OFJZTFNGNVCLPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

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